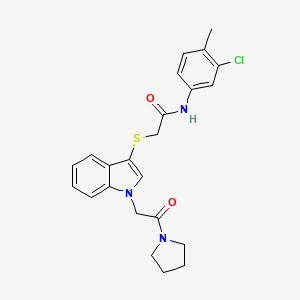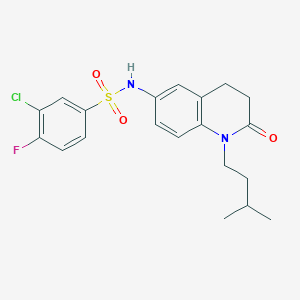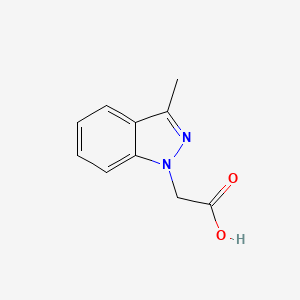![molecular formula C16H19N3O5 B2520044 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923234-63-3](/img/structure/B2520044.png)
6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a complex molecule that falls within the category of pyrrolopyrimidine diones. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and modifications.
Synthesis Analysis
The synthesis of pyrrolopyrimidine diones can be achieved through various methods. For instance, the regioselective synthesis of pyrimidine annelated heterocycles, as described in the second paper, involves the treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with different reagents to yield various heterocyclic compounds . Although the specific compound is not mentioned, the methods described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine diones is characterized by the presence of a pyrimidine ring fused to a pyrrolo ring. The compound also contains a dimethoxyethyl group and a hydroxyphenyl group, which may influence its reactivity and stability. The first paper discusses the study of tautomeric forms of related compounds using semi-empirical AM1 quantum-chemical calculations, which could provide insights into the tautomeric equilibria and stability of the compound .
Chemical Reactions Analysis
Pyrrolopyrimidine diones can undergo various chemical reactions. The third paper describes acylations of pyrrolopyrimidine diones leading to the formation of 7-acyl derivatives, as well as the sensitivity of certain derivatives towards nucleophiles, resulting in the displacement of functional groups . These reactions highlight the reactivity of the pyrrolopyrimidine dione core and suggest possible pathways for further chemical modifications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine diones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and acidity (pKa). The first paper provides a method to predict pKa values using quantum-chemical calculations, which could be applied to the compound to estimate its basicity . The third paper provides experimental pKa determinations for newly synthesized compounds, which could serve as a reference for the acidity of similar compounds .
科学的研究の応用
Organic Synthesis and Chemical Properties
- The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves various chemical reactions, including domino condensation, annulation, and allylic hydroxylation, showcasing the versatility of these compounds in organic synthesis (Maity & Pramanik, 2013).
- Studies on the electrochemical oxidation of related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, have provided insights into their electrochemical properties and potential applications in electrochemical sensors or devices (Dryhurst, 1976).
Photoluminescent Materials
- Pyrrolo[3,4-d]pyrimidine derivatives are used in the synthesis of photoluminescent conjugated polymers, which have applications in electronic devices due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).
Drug Discovery and Pharmaceutical Research
- Pyrimidine-based bis-uracil derivatives, including those related to pyrrolo[3,4-d]pyrimidines, have been explored for their antimicrobial properties, photoluminescence, and molecular docking capabilities, indicating potential applications in drug discovery and development (Mohan et al., 2020).
Organic Electronics
- The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione units for use as electron transport layers in polymer solar cells demonstrates the utility of pyrrolo[3,4-d]pyrimidine derivatives in the field of organic electronics. These materials contribute to improved power conversion efficiency due to their high electron mobility and conductivity (Hu et al., 2015).
特性
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12(24-2)8-19-7-11-13(15(19)21)14(18-16(22)17-11)9-3-5-10(20)6-4-9/h3-6,12,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWJBMOARXQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)


![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)
![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)
![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)
![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)

